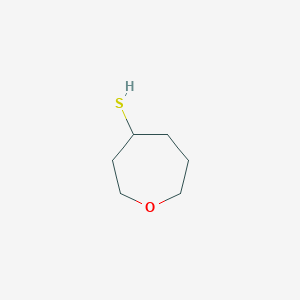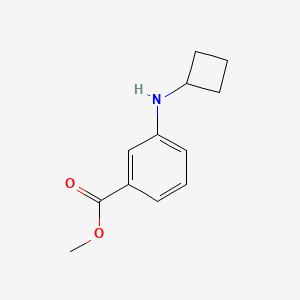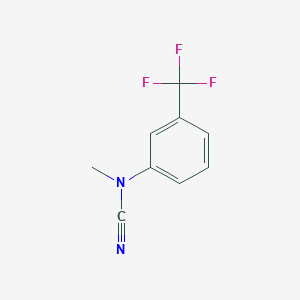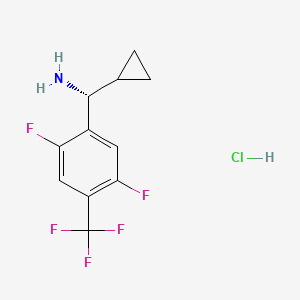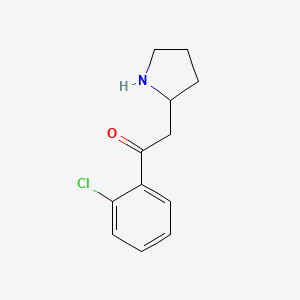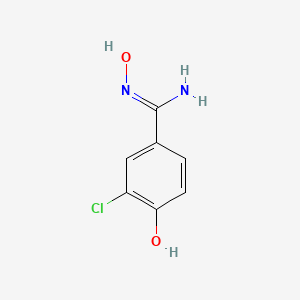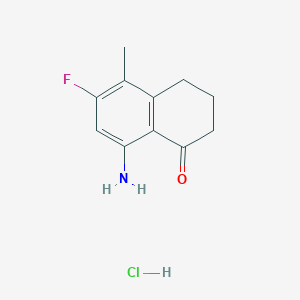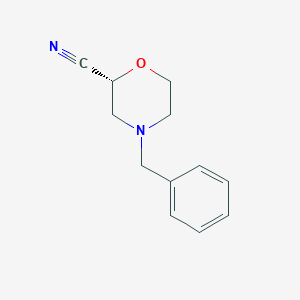
3-(3-Ethoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3-Ethoxyphenyl)azetidine, can be achieved through several methods:
Cyclization of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis using alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the use of organoboronates and a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production of azetidines often involves scalable methods such as:
Electrocatalytic Intramolecular Hydroamination: This method uses cobalt catalysis and electricity to enable regioselective generation of key intermediates.
Nickel-Catalyzed Suzuki Cross-Coupling: This approach utilizes bench-stable benzoylated 1-azabicyclo[1.1.0]butane and boronic acids.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are influenced by the ring strain and the presence of the nitrogen atom.
Substitution Reactions: Common reagents include alkyl halides and organometallic reagents.
Cycloaddition Reactions: The aza Paternò–Büchi reaction is a notable example, where an imine and an alkene react under photochemical conditions to form azetidines.
Common Reagents and Conditions:
Oxidizing Agents: Such as peroxides and oxygen.
Reducing Agents: Including hydrogen and metal hydrides.
Catalysts: Nickel, cobalt, and copper catalysts are commonly used in various reactions.
Major Products:
Functionalized Azetidines: These are often the result of substitution and cycloaddition reactions.
Scientific Research Applications
3-(3-Ethoxyphenyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)azetidine is primarily driven by its ring strain and the presence of the nitrogen atom. This strain facilitates unique reactivity, allowing for bond functionalization through N–C bond cleavage . The compound interacts with various molecular targets and pathways, including those involved in drug metabolism and enzyme inhibition .
Comparison with Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability.
Uniqueness of 3-(3-Ethoxyphenyl)azetidine:
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |
InChI Key |
MFIZWCMWPMQUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


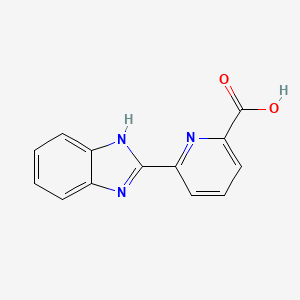
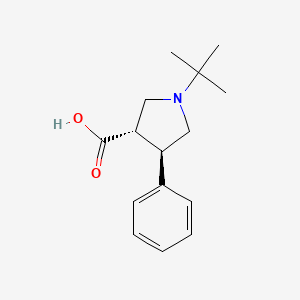
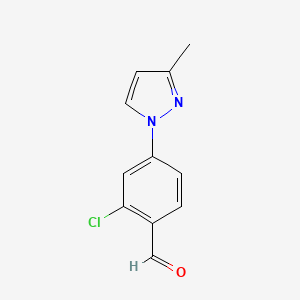
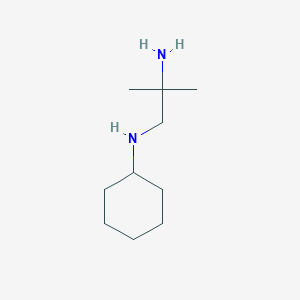
![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
